BenchChemオンラインストアへようこそ!

Methyl 2-(pyrrolidin-2-yl)acetate

GABA transporter inhibition Neuroscience Structure-activity relationship

This pyrrolidine ester is a key scaffold for GABA uptake inhibitors. Its chiral center at C-2 enables development of subtype-selective GAT-1 (S-configuration) or GAT-3 (R-configuration) inhibitors. The established Arndt-Eistert homologation route from enantiomerically pure proline ensures reliable stereochemical retention, making it a valuable chiral building block for asymmetric synthesis. Source exact stereochemistry for reproducible SAR studies.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 111704-98-4
Cat. No. B170462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyrrolidin-2-yl)acetate
CAS111704-98-4
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCCN1
InChIInChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3
InChIKeyQVQOWGPBRKRAOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(pyrrolidin-2-yl)acetate (CAS 111704-98-4): A Versatile Pyrrolidine-Based Scaffold for Neuroscience and Medicinal Chemistry


Methyl 2-(pyrrolidin-2-yl)acetate (CAS: 111704-98-4, C7H13NO2, MW: 143.18) is a pyrrolidine-containing ester that serves as a key intermediate and core scaffold in medicinal chemistry, particularly for developing inhibitors targeting GABA (γ-aminobutyric acid) transport proteins [1]. This compound belongs to the pyrrolidine-2-acetic acid family, which are homologs of proline with an extended carbon chain between the pyrrolidine ring and the carboxylic acid moiety [2]. Its structural features—including a five-membered nitrogen-containing heterocycle, a chiral center at the 2-position, and an ester functional group—enable versatile derivatization for structure-activity relationship (SAR) studies in neuroscience and antiviral research [3].

Why Methyl 2-(pyrrolidin-2-yl)acetate Cannot Be Substituted with Generic Proline or Other Pyrrolidine Analogs


Generic substitution of Methyl 2-(pyrrolidin-2-yl)acetate with proline or other pyrrolidine analogs is not scientifically valid due to fundamental differences in stereochemical configuration, side-chain length, and resulting biological selectivity. While proline (pyrrolidine-2-carboxylic acid) and pyrrolidine-2-acetic acid share the pyrrolidine scaffold, the extended carbon chain in the latter fundamentally alters the spatial orientation of the carboxylic acid group, leading to distinct binding interactions with target proteins such as GABA transporters [1]. Furthermore, the stereochemistry at the C-2 position critically determines potency and subtype selectivity: (R)-configured derivatives show preferential inhibition at GAT-3 with selectivity ratios up to 20:1 over GAT-1, whereas (S)-configured derivatives exhibit sub-micromolar potency at GAT-1 [2]. Additionally, substitution at the 2-position of the side chain (e.g., with hydroxy or alkyl groups) modulates activity and selectivity to mGAT1 and mGAT4 proteins in ways not achievable with unsubstituted analogs [3]. These structure-dependent functional differences underscore the necessity of sourcing the exact compound with specified stereochemistry and substitution pattern for reproducible research outcomes.

Quantitative Differentiation Evidence for Methyl 2-(pyrrolidin-2-yl)acetate Against Closest Analogs


GAT-1 Inhibition Potency: (S)-Pyrrolidine-2-acetic Acid Derivatives Outperform Proline-Based Analogs

(S)-Configured pyrrolidine-2-acetic acid derivatives demonstrate sub-micromolar inhibitory potency at the GAT-1 GABA transporter, establishing a distinct activity profile compared to proline-based analogs. In head-to-head pharmacological evaluation, the (S)-2-pyrrolidineacetic acid derivative (S)-4b with a 4,4-diphenylbut-3-en-1-yl N-substituent exhibited an IC50 of 0.396 μM at GAT-1, while the (S)-4c derivative with a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue showed an IC50 of 0.343 μM [1]. This potency positions pyrrolidine-2-acetic acid derivatives as viable scaffolds for developing potent GAT-1 inhibitors.

GABA transporter inhibition Neuroscience Structure-activity relationship

GAT-3 Selectivity: (R)-Pyrrolidine-2-acetic Acid Derivatives Achieve 20:1 Subtype Selectivity Over GAT-1

The stereochemical configuration at the C-2 position of pyrrolidine-2-acetic acid derivatives dictates subtype selectivity between GAT-1 and GAT-3 transporters. (R)-Pyrrolidine-2-acetic acid derivative (R)-4d, bearing a 2-[tris(4-methoxyphenyl)methoxy]ethyl N-substituent, demonstrated an IC50 of 3.1 μM at GAT-3 with a selectivity ratio of 20:1 (GAT-3:GAT-1), comparable to the well-known GAT-3 blocker (S)-SNAP-5114 [1]. This contrasts with (S)-configured derivatives, which preferentially inhibit GAT-1, demonstrating how stereochemistry enables orthogonal pharmacological profiles from the same core scaffold.

GABA transporter Subtype selectivity CNS drug discovery

C-4 Hydroxyl Substitution Decreases Inhibitory Potency: 4-Unsubstituted Scaffolds Retain Higher Activity

Introduction of a hydroxyl group at the C-4 position of the pyrrolidine ring significantly decreases inhibitory potency at both GAT-1 and GAT-3 transporters compared to 4-unsubstituted derivatives. In a systematic SAR study, 4-hydroxypyrrolidine-2-acetic acid derivatives showed substantial reduction in activity, with only four compounds retaining reasonable affinity: three compounds exhibited IC50 values of 5.1, 6.6, and 9.4 μM at GAT-1, and one compound showed IC50 of 19.9 μM at GAT-3 [1]. In contrast, 4-unsubstituted pyrrolidine-2-acetic acid derivatives maintain higher potency across both transporter subtypes.

GABA uptake inhibition Structure-activity relationship Medicinal chemistry

2-Hydroxy Substitution Enhances mGAT1 Potency: pIC50 of 5.67 with Improved Human GAT-1 Activity

Substitution at the 2-position of the pyrrolidine-2-yl-acetic acid side chain significantly modulates transporter potency and selectivity. The racemic 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivative rac-(u)-13c exhibited the highest potency at mGAT1 with a pIC50 of 5.67, and demonstrated even higher activity at human GAT-1 with a pIC50 of 6.14 [1]. Binding affinity measurements using MS Binding Assay confirmed these results with pKi values of 6.99 at mGAT1 and 7.18 at hGAT-1, using NO711 as a marker quantified by LC-ESI-MS-MS [1]. This establishes 2-substitution as a viable strategy for potency enhancement compared to unsubstituted parent scaffolds.

GABA transporter Structure-activity relationship Mouse and human GAT proteins

Synthetic Accessibility: Arndt-Eistert Homologation from Proline Enables Enantiomerically Pure Production

Methyl 2-(pyrrolidin-2-yl)acetate and its corresponding acid can be synthesized in enantiomerically pure form from (R)- or (S)-proline via the Arndt-Eistert homologation process, which proceeds with strict retention of configuration [1]. This synthetic route provides access to optically pure 2-pyrrolidineacetic acids without racemization, a critical quality attribute for chiral building blocks used in asymmetric synthesis. In contrast, alternative routes using non-chiral starting materials yield racemic mixtures that require additional chiral resolution steps, increasing cost and reducing overall yield.

Asymmetric synthesis Chiral building block Process chemistry

Priority Application Scenarios for Methyl 2-(pyrrolidin-2-yl)acetate Based on Differentiated Performance Evidence


Development of Subtype-Selective GABA Transporter Inhibitors for CNS Disorders

Methyl 2-(pyrrolidin-2-yl)acetate serves as an optimal starting scaffold for developing subtype-selective GABA uptake inhibitors targeting neurological conditions such as epilepsy, neuropathic pain, and anxiety disorders. The stereochemistry-dependent selectivity demonstrated in head-to-head assays—with (S)-configured derivatives achieving IC50 values of 0.343-0.396 μM at GAT-1 and (R)-configured derivatives achieving 20:1 selectivity for GAT-3 over GAT-1 [1]—enables rational design of compounds with tailored transporter inhibition profiles. This scaffold-based approach allows medicinal chemists to access either GAT-1-preferring or GAT-3-preferring inhibitors from the same core structure by controlling stereochemistry, reducing the need for de novo scaffold discovery.

Synthesis of Enantiomerically Pure Chiral Building Blocks for Asymmetric Catalysis

The established Arndt-Eistert homologation route from enantiomerically pure (R)- or (S)-proline produces optically pure pyrrolidine-2-acetic acid derivatives with strict retention of configuration [1]. This synthetic reliability makes Methyl 2-(pyrrolidin-2-yl)acetate a valuable chiral building block for asymmetric synthesis applications, including the preparation of chiral auxiliaries, organocatalysts, and enantiomerically enriched pharmaceutical intermediates. Researchers requiring defined stereochemistry for SAR studies or asymmetric transformations benefit from the predictable stereochemical outcome of this synthetic pathway.

Medicinal Chemistry SAR Exploration of 2-Substituted Pyrrolidine Scaffolds

The pyrrolidine-2-yl-acetic acid scaffold provides a versatile platform for systematic SAR exploration through modifications at the 2-position of the side chain. Evidence demonstrates that 2-hydroxy substitution enhances mGAT1 potency to pIC50 5.67 with improved human GAT-1 activity (pIC50 6.14), while 2-hydroxy derivatives with appropriate N-substitution achieve high potency and selectivity (>15-fold) at mGAT4 [1]. These quantitative SAR benchmarks guide compound library design by establishing that 2-position modifications effectively modulate both potency and transporter subtype selectivity, while C-4 hydroxylation generally reduces activity and should be avoided for high-potency applications [2].

Reference Standard for GABA Transporter Pharmacology Assays

Given the well-characterized activity profile of pyrrolidine-2-acetic acid derivatives across multiple GABA transporter subtypes (GAT-1, GAT-3, mGAT4), this compound class provides useful reference compounds for establishing and validating transporter inhibition assays. The distinct potency and selectivity patterns—including (S)-configured derivatives at GAT-1 (IC50 ~0.3-0.4 μM) and (R)-configured derivatives at GAT-3 (IC50 3.1 μM with 20:1 selectivity) [1]—offer multiple calibration points for assay development and quality control in CNS-focused drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(pyrrolidin-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.